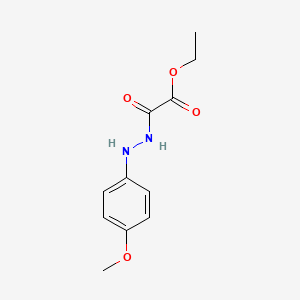Ethyl 2-(4-Methoxyphenyl)hydrazinyl)oxoacetate
CAS No.:
Cat. No.: VC17997922
Molecular Formula: C11H14N2O4
Molecular Weight: 238.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H14N2O4 |
|---|---|
| Molecular Weight | 238.24 g/mol |
| IUPAC Name | ethyl 2-[2-(4-methoxyphenyl)hydrazinyl]-2-oxoacetate |
| Standard InChI | InChI=1S/C11H14N2O4/c1-3-17-11(15)10(14)13-12-8-4-6-9(16-2)7-5-8/h4-7,12H,3H2,1-2H3,(H,13,14) |
| Standard InChI Key | YAZDSCKDOITIQV-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(=O)NNC1=CC=C(C=C1)OC |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a central oxoacetate backbone () linked to an ethyl ester group () and a 4-methoxyphenylhydrazine moiety () . The methoxy group at the para position of the phenyl ring enhances electron-donating effects, influencing the compound’s reactivity in nucleophilic and electrophilic reactions. X-ray crystallography studies of analogous hydrazinyl oxoacetates reveal planar configurations around the hydrazine linkage, with dihedral angles between aromatic and heterocyclic groups ranging from 47° to 85° .
Physicochemical Properties
Key physical properties include:
-
Solubility: Moderately soluble in polar solvents like ethanol and methanol but poorly soluble in water .
The compound’s of 9.83 suggests weak basicity, primarily attributed to the hydrazinyl group .
Synthesis and Scalability
Laboratory-Scale Synthesis
The primary synthesis route involves the condensation of ethyl oxalyl chloride with 4-methoxyphenylhydrazine in the presence of a base such as triethylamine . The reaction proceeds under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of the hydrazine intermediate:
Purification typically employs recrystallization or column chromatography, yielding products with >85% purity .
Industrial-Scale Production
For large-scale manufacturing, continuous flow reactors are preferred to enhance yield and reduce waste. Automated systems optimize reaction parameters (temperature, residence time) while adhering to green chemistry principles. A representative protocol involves:
-
Reactants: Ethyl oxalyl chloride (1.2 equiv), 4-methoxyphenylhydrazine (1.0 equiv)
-
Conditions: 0–5°C, residence time 30 minutes
Chemical Reactivity and Derivative Formation
Key Reactions
The compound’s reactivity is dominated by its hydrazinyl and carbonyl groups:
-
Cyclization: Under acidic conditions, intramolecular cyclization forms pyrazolone derivatives, which are pharmacologically relevant .
-
Condensation: Reacts with aldehydes (e.g., salicylaldehyde) to yield hydrazones, useful in coordination chemistry .
-
Nucleophilic Substitution: The methoxy group can be demethylated to generate phenolic derivatives for further functionalization .
Comparative Analysis of Analogues
Applications in Pharmaceutical and Industrial Chemistry
Drug Discovery
The compound serves as a precursor to apixaban impurities, critical for quality control in anticoagulant production . Its hydrazine moiety also facilitates the synthesis of hydrazone-based inhibitors targeting proteasomes and bacterial enzymes .
Agrochemical Development
Derivatives exhibit herbicidal and fungicidal activities, attributed to their ability to disrupt electron transport chains in plant pathogens . For example, hydrazone derivatives show IC values of 12–18 µM against Fusarium species .
Material Science
In coordination chemistry, the compound acts as a ligand for transition metals (e.g., Cu, Fe) to form complexes with applications in catalysis and photoluminescence .
Future Research Directions
Target Identification
Elucidating the compound’s molecular targets (e.g., enzymes, receptors) through proteomic studies could unlock novel therapeutic applications .
Process Optimization
Developing enantioselective syntheses and biocatalytic routes may enhance sustainability and reduce production costs .
Regulatory Compliance
Standardizing analytical methods (HPLC, LC-MS) for impurity profiling will align with ICH guidelines for pharmaceutical intermediates .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume